2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O5S/c1-22-17(19-20-21-22)30-10-13-7-14(25)15(29-2)8-23(13)9-16(26)18-11-3-5-12(6-4-11)24(27)28/h3-8H,9-10H2,1-2H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNYNACBZGYTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a complex organic molecule characterized by its diverse functional groups, which may confer significant biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. The structure features:
- A pyridine ring with a methoxy group.
- A tetrazole moiety linked via a thioether bond.
- An acetamide group attached to a nitrophenyl moiety.
This structural diversity suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The methoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.
- The tetrazole moiety has been linked to increased potency in anticancer assays due to its ability to chelate metal ions and interact with enzymes involved in cell proliferation .
| Compound Feature | Biological Activity |
|---|---|
| Methoxy group | Enhances lipophilicity |
| Tetrazole moiety | Increases anticancer potency |
| Thioether linkage | Potential antimicrobial effects |
Case Study 1: Anticancer Activity
In a study evaluating various derivatives of pyridinone compounds, one derivative exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells with an IC50 value of 1.98 µg/mL, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on thiazole derivatives revealed that modifications in the structure significantly affected antimicrobial activity. Compounds similar to our target showed MIC values indicative of potent activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's stability and reactivity.
- Methoxy Group : Enhances solubility and may influence biological activity.
- Tetrazole Moiety : Known for its pharmacological properties, it can act as a bioisostere for carboxylic acids.
- Thioether Linkage : Provides structural integrity and may affect the compound's interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further investigation in various therapeutic areas:
Anticancer Activity
Studies have shown that derivatives of compounds containing similar structural motifs exhibit significant anticancer properties. The presence of the tetrazole and pyridine rings may enhance the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including:
- Human lung adenocarcinoma (A549)
- Breast cancer (MCF-7)
The structure–activity relationship (SAR) analysis suggests that modifications to the methoxy group or the introduction of electron-withdrawing substituents can enhance potency against these cell lines .
Anticonvulsant Properties
Compounds with similar thiazole and pyridine frameworks have been evaluated for their anticonvulsant activity. The SAR studies indicate that modifications to the phenyl groups can significantly impact their efficacy in seizure models, suggesting potential applications in treating epilepsy .
Antimicrobial Activity
Research indicates that compounds featuring pyridine and thiazole derivatives show promising antimicrobial properties. The unique combination of functional groups in this compound may enhance its activity against bacterial strains and fungi, warranting further exploration in infectious disease treatment .
Synthesis Pathways
The synthesis of 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:
- Preparation of Intermediates : Starting materials are reacted to form key intermediates, such as methoxy-pyridinone derivatives.
- Formation of Thioether Linkage : This step often involves nucleophilic substitution reactions where thiol compounds react with halogenated pyridine derivatives.
- Final Coupling Reactions : The final product is synthesized through coupling reactions involving acetamide derivatives.
Case Study 1: Anticancer Efficacy
In a study examining a series of pyridine-based compounds, one derivative showed an IC50 value of 10 µM against MCF-7 cells, indicating significant anticancer potential. The presence of the methoxy group was hypothesized to enhance membrane permeability and cellular uptake .
Case Study 2: Anticonvulsant Activity
A related compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, showcasing its potential as an anticonvulsant agent. This finding highlights the importance of structural modifications in enhancing therapeutic efficacy .
Comparison with Similar Compounds
Key Observations:
In contrast, ’s 4-chlorophenyl group offers moderate electron withdrawal, which may reduce binding affinity compared to nitro substituents .
Heterocyclic Moieties: The tetrazole ring in the target compound is structurally distinct from thiazole () or oxadiazole () cores. Tetrazoles are known for metabolic resistance and bioisosteric replacement of carboxylic acids, suggesting improved pharmacokinetics compared to thiazole-containing analogs .
Synthetic Pathways :
- The target compound’s tetrazole-thioether linkage likely requires S-alkylation or nucleophilic substitution, akin to ’s synthesis of oxadiazole derivatives using potassium carbonate as a base .
- ’s multi-step synthesis (e.g., thiourea intermediates and phenacyl bromides) achieved 77% yield in cyclization steps, suggesting comparable efficiency for the target compound’s preparation .
Pharmacological and Functional Insights
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:
- Antimicrobial Potential: Pyrazole-thiazole acetamides () exhibit broad-spectrum activity against Gram-positive bacteria, attributed to nitro group-enhanced membrane disruption .
- Antiproliferative Activity : ’s oxadiazole-pyrimidine derivatives inhibit cancer cell proliferation via topoisomerase II inhibition, a mechanism possibly shared by the target compound due to its nitroaryl group .
- Metabolic Stability : The 1-methyltetrazole group may confer superior resistance to oxidative metabolism compared to ’s dihydropyrazole, which lacks such stabilizing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
